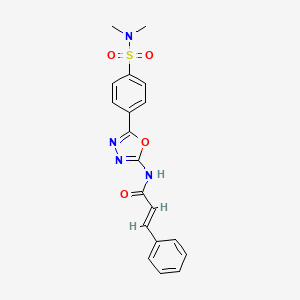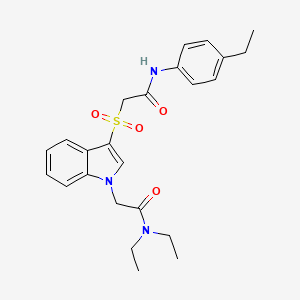![molecular formula C16H14F3N5O2 B2659844 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-32-4](/img/structure/B2659844.png)
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-a]pyridine moiety, which is a polycyclic compound containing an imidazole ring fused to a pyridine ring . This structure is found in many biologically active compounds.
Molecular Structure Analysis
The compound’s structure includes a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring, attached to the imidazo[1,2-a]pyridine core .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Synthesis and Characterization
- One-Pot Synthesis and Optical Properties : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds related to (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, were synthesized through a one-pot, three-component condensation process. These compounds demonstrated significant optical properties with large Stokes' shifts and varied quantum yields, indicating potential applications in low-cost luminescent materials (Volpi et al., 2017).
Biological Activity
- Anticancer and Antimicrobial Activities : Research on condensed pyrimidines, which are structurally related to the compound , showed that upon undergoing specific condensation reactions, these compounds exhibited promising anti-inflammatory, analgesic, and anticancer activities. This highlights the potential of this compound in similar biological applications (Sondhi et al., 2000).
Material Science
- Polyimide Synthesis for Metal Ion Removal : Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, related to the compound , have been synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions. This demonstrates the potential of such compounds in environmental applications, particularly in heavy metal ion removal from water (Mansoori & Ghanbari, 2015).
Pharmaceutical Development
- Drug-likeness and Microbial Investigation : Studies on compounds similar to this compound have demonstrated their potential in pharmaceutical applications. These compounds showed promising drug-likeness properties and were effective against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Pandya et al., 2019).
Molecular Docking and Antimicrobial Agents
- Molecular Docking for Antimicrobial Agents : A study involving molecular docking of pyridyl-pyrazoline compounds, structurally related to the compound , revealed significant anticancer and antimicrobial properties. This suggests the potential of using this compound in similar studies to develop new antimicrobial and anticancer agents (Katariya et al., 2021).
Future Directions
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-9-12(24-6-3-2-4-11(24)20-9)14(25)23-7-5-10(8-23)13-21-15(26-22-13)16(17,18)19/h2-4,6,10H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVAHPHHMZFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)

![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)

![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2659775.png)
![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)

![N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2659782.png)

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659784.png)
